Imofinostat (also known as MPT0E028 or ABT-301) is a highly potent, orally bioavailable N-hydroxyacrylamide-derived pan-histone deacetylase (HDAC) inhibitor. It selectively targets Class I (HDAC1, 2, 3) and Class IIb (HDAC6) enzymes while exhibiting a unique, independent capability to directly inhibit Akt phosphorylation [1]. For procurement professionals and preclinical researchers, Imofinostat represents a critical upgrade over first-generation HDAC inhibitors. Its dual-action mechanism, high intracellular potency, and excellent oral tolerability make it a superior baseline material for complex in vitro assays and in vivo models, particularly in oncology and fibrotic disease research where traditional single-target epigenetic modulators fall short [2].
Substituting Imofinostat with legacy benchmark materials like Vorinostat (SAHA) or Tucidinostat compromises assay integrity and therapeutic modeling. Generic pan-HDAC inhibitors lack Imofinostat’s direct Akt targeting capability, rendering them ineffective in models where PI3K/Akt/mTOR pathway upregulation drives resistance [1]. Furthermore, in cellular environments, first-generation alternatives often exhibit drastically lower intracellular potency, requiring high-concentration dosing that introduces solvent toxicity and off-target artifacts. Consequently, utilizing standard in-class substitutes fails to replicate the synergistic immunomodulatory effects and robust in vivo tolerability that are intrinsic to Imofinostat's specific molecular structure [2].
In cell-based HDAC fluorescence activity assays using Ramos B-cell lymphoma lines, Imofinostat demonstrates a massive potency advantage over the legacy standard, Vorinostat (SAHA) [1]. This superior intracellular efficacy allows researchers to achieve complete epigenetic modulation at significantly lower doses, reducing the risk of solvent-induced cytotoxicity.
| Evidence Dimension | Cell-based HDAC enzyme inhibitory activity (IC50) in Ramos cells |
| Target Compound Data | Imofinostat (IC50 = 2.88 ± 1.9 µM) |
| Comparator Or Baseline | Vorinostat / SAHA (IC50 = 143.48 ± 67.4 µM) |
| Quantified Difference | ~50-fold greater intracellular potency for Imofinostat |
| Conditions | Cell-based HDAC fluorescence activity assay |
Allows researchers to use significantly lower compound concentrations in cell-based assays, minimizing solvent-induced artifacts and improving assay reproducibility.
Unlike standard HDAC inhibitors, Imofinostat possesses a secondary, independent mechanism of action: direct inhibition of Akt phosphorylation. Kinome diversity screening confirms this direct targeting capability, which is entirely absent in first-generation comparators like Vorinostat [1].
| Evidence Dimension | Direct Akt targeting ability |
| Target Compound Data | Imofinostat (IC50 = 5.78 μM via Kinome Diversity Screen) |
| Comparator Or Baseline | Vorinostat / SAHA (Lacks direct Akt targeting capability) |
| Quantified Difference | Dual-mechanism (HDAC + Akt) vs. single-mechanism (HDAC only) |
| Conditions | Enzyme-based ELISA quantitation method |
Eliminates the need to procure and co-formulate a separate Akt inhibitor when modeling PI3K/Akt/mTOR-driven resistance pathways.
For in vivo preclinical modeling, Imofinostat provides superior tumor growth inhibition (TGI) and survival prolongation compared to Vorinostat. In BJAB xenograft models, oral administration of Imofinostat significantly prolonged survival without causing significant body weight loss [1]. Similar superior efficacy and tolerability were observed in HCT116 models compared to Vorinostat [2].
| Evidence Dimension | In vivo tumor growth inhibition (TGI) and survival |
| Target Compound Data | Imofinostat (Significant TGI at 50-200 mg/kg oral dosing; complete regression in select subjects) |
| Comparator Or Baseline | Vorinostat / SAHA (No significant survival efficacy at 200 mg/kg) |
| Quantified Difference | Superior survival prolongation with zero significant body weight loss |
| Conditions | BJAB and HCT116 murine xenograft models (Oral gavage) |
Provides a more reliable, well-tolerated oral baseline for long-term in vivo preclinical studies without confounding toxicity dropouts.
Imofinostat is highly optimized for use as an epigenetic backbone in immune checkpoint inhibitor combinations. In parallel CT26 syngeneic colorectal cancer models, combining Imofinostat with anti-PD-1 therapy demonstrated superior anti-tumor efficacy and T-cell enrichment compared to combinations using Vorinostat or the class I-selective inhibitor Tucidinostat [1].
| Evidence Dimension | Combinatorial efficacy with anti-PD-1 therapy |
| Target Compound Data | Imofinostat + anti-PD-1 (Superior additive/synergistic anti-tumor effect) |
| Comparator Or Baseline | Vorinostat or Tucidinostat + anti-PD-1 (Inferior combinatorial efficacy) |
| Quantified Difference | Enhanced conversion of 'cold' to 'hot' tumor microenvironments |
| Conditions | CT26 syngeneic colorectal cancer models |
Establishes Imofinostat as the preferred procurement choice for serving as an epigenetic backbone in novel immune checkpoint inhibitor combination studies.
Due to its superior ability to modulate the tumor microenvironment compared to legacy HDAC inhibitors, Imofinostat is the optimal choice for researchers developing novel combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in solid tumors like colorectal cancer [1].
Imofinostat's specific targeting of the HDAC3-NRF2 pathway makes it a critical procurement item for pancreatic ductal adenocarcinoma (PDAC) research, where it synergizes with MEK inhibitors to overcome the inherent resistance typically seen in KRAS-mutant models [2].
Because it independently inhibits both HDAC enzymes and direct Akt phosphorylation, Imofinostat is highly recommended for hematological malignancy assays where up-regulation of the PI3K/Akt/mTOR pathway frequently confounds standard single-target epigenetic treatments[3].
Beyond oncology, Imofinostat's high intracellular potency is utilized in respiratory disease modeling, specifically for pulmonary fibrosis and emphysema, where it effectively inhibits TGF-β-induced connective tissue growth factor (CTGF) expression in human lung fibroblasts [4].